molecular formula C15H21NO2 B12424877 Indenolol-d5

Indenolol-d5

Cat. No.: B12424877
M. Wt: 252.36 g/mol
InChI Key: MPGBPFMOOXKQRX-UXCJJYBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indenolol-d5 is a deuterium-labeled derivative of Indenolol, a beta-adrenergic blocker. The incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of Indenolol results in this compound. This modification is primarily used to study the pharmacokinetic and metabolic profiles of the parent compound, Indenolol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indenolol-d5 involves the deuteration of Indenolol. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms in the presence of deuterium gas or deuterated reagents. The specific synthetic route and reaction conditions can vary, but common methods include catalytic hydrogenation using deuterium gas and deuterated solvents .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium into the molecular structure. The production process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Indenolol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Indenolol-d5 has several scientific research applications, including:

Mechanism of Action

Indenolol-d5, like its parent compound Indenolol, acts as a beta-adrenergic blocker. It binds to beta-adrenergic receptors, inhibiting the action of endogenous catecholamines such as adrenaline and noradrenaline. This results in a decrease in heart rate, cardiac output, and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Indenolol-d5

This compound is unique due to the incorporation of deuterium, which can alter the pharmacokinetic and metabolic profiles of the compound. This makes it a valuable tool for studying the behavior of Indenolol in biological systems and for drug development purposes .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

252.36 g/mol

IUPAC Name

1,1,2,3,3-pentadeuterio-1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3/i9D2,10D2,13D

InChI Key

MPGBPFMOOXKQRX-UXCJJYBCSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C=CC2)O)NC(C)C

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.